molecular formula C18H16FN3O2S B2982360 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide CAS No. 329929-16-0

2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide

Cat. No.: B2982360
CAS No.: 329929-16-0
M. Wt: 357.4
InChI Key: RBTUJGRBLKYPKE-UHFFFAOYSA-N
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Description

The compound “2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide” is a derivative of quinazolinone . Quinazolinone derivatives are known to possess a variety of biological effects including anticancer, anticonvulsant, and antimicrobial activities . This specific compound is an intermediate in the synthesis process of both N-substituted and heterocyclic compounds containing a quinazolin-4-one moiety .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate . The synthesis process was carried out using the S-arylation method .


Molecular Structure Analysis

The quinazoline ring in this compound forms a dihedral angle with the phenyl ring . In the crystal structure, C—H⋯O hydrogen-bonding interactions result in the formation of columns running in a certain direction . The most important contributions to the surface contacts are from H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O interactions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of quinazolinone-based derivatives, including compounds structurally related to 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, have been extensively studied. These compounds are synthesized using various methods, including the S-arylation technique. Analytical techniques such as NMR, Raman, and infrared spectroscopy are commonly used for characterization. The synthetic routes aim to explore the chemical space around quinazolinones for enhanced biological activities (Riadi et al., 2021).

Biological Evaluation

Quinazolinone derivatives have been evaluated for their biological activities against a range of cancer cell lines, including cervical cancer (HeLa), lung adenocarcinoma (A549), and triple-negative breast cancer (MDA-MB-231) cells. These studies typically involve cytotoxicity assays, such as the MTT assay, to determine the compound's potential as an anti-cancer agent. The derivatives exhibit potent cytotoxic activities, with IC50 values in the low micromolar range, indicating their efficacy in inhibiting cancer cell growth (Riadi et al., 2021).

Molecular Docking Studies

Molecular docking studies are instrumental in understanding the interaction between quinazolinone derivatives and biological targets. These studies help in elucidating the binding mode of compounds to targets such as VEGFR-2 and EGFR tyrosine kinases, which are critical in cancer progression. Docking results have shown that these compounds can act as dual inhibitors, offering a potential therapeutic strategy for cancer treatment by targeting multiple pathways (Riadi et al., 2021).

Future Directions

The compound is an intermediate in the synthesis process of both N-substituted and heterocyclic compounds containing a quinazolin-4-one moiety . Therefore, it could be used in the development of new drugs with potential anticancer, anticonvulsant, and antimicrobial activities .

Properties

IUPAC Name

2-(3-ethyl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S/c1-2-22-17(24)14-5-3-4-6-15(14)21-18(22)25-11-16(23)20-13-9-7-12(19)8-10-13/h3-10H,2,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTUJGRBLKYPKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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